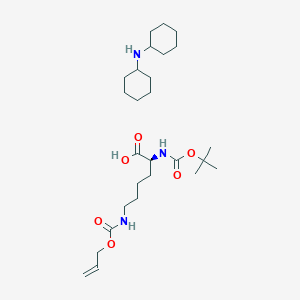

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Description

This compound is a dicyclohexylamine (DCHA) salt of a protected lysine derivative. Its structure features:

- An (S)-configured hexanoate backbone with amino groups at positions 2 and 4.

- Protecting groups: A tert-butoxycarbonyl (Boc) group at position 2 and an allyloxycarbonyl (Alloc) group at position 5.

- Counterion: Dicyclohexylamine improves solubility in organic solvents, facilitating its use in peptide synthesis .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584949 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110637-52-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of the α-Amino Group

The α-amino group of L-lysine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Reaction is conducted in a biphasic system (water/dioxane) with sodium hydroxide to maintain pH 9–10. The Boc-protected lysine is isolated via acidification (pH 2–3) and extraction into ethyl acetate.

Alloc Protection of the ε-Amino Group

The ε-amino group is protected with allyloxycarbonyl chloride (Alloc-Cl) in tetrahydrofuran (THF) under inert atmosphere:

Triethylamine (TEA) scavenges HCl, preventing racemization. Completion is monitored by thin-layer chromatography (TLC; Rf = 0.63 in CH₂Cl₂/EtOH 9:1).

Salt Formation with Dicyclohexylamine

Ion Exchange via SCX Chromatography

The free acid (Boc-Lys(Alloc)-OH) is converted to its DCHA salt using strong cation exchange (SCX) chromatography:

Direct Salt Formation

Alternative protocols dissolve Boc-Lys(Alloc)-OH in citric acid (5% w/v), extract with ethyl acetate, and treat with DCHA in THF:

Reaction Conditions :

-

Solvent: THF

-

Base: Triethylamine (1.2 equiv)

-

Coupling Agent: 50% PPA (polyphosphoric acid) in ethyl acetate

Reaction Optimization and Mechanistic Insights

Coupling Efficiency with PPA

Polyphosphoric acid (PPA) activates the carboxylic acid via formation of a reactive acyloxyphosphonium intermediate, enabling efficient coupling with DCHA:

Advantages :

Solvent and Temperature Effects

Optimal yields are achieved in THF at 0°C, transitioning to ambient temperature. Polar aprotic solvents (e.g., DMF) are avoided to prevent Alloc group cleavage.

Purification and Characterization

Crystallization

The DCHA salt crystallizes from ethyl acetate/hexane (1:3) at −20°C, yielding colorless needles. Purity : ≥98% (HPLC).

Spectroscopic Data

Comparative Analysis of Methodologies

| Parameter | SCX Method | Direct Salt Formation |

|---|---|---|

| Yield | 98% | 98% |

| Purity (HPLC) | ≥95% | ≥98% |

| Time | 6 hours | 4 hours |

| Scalability | Limited by column size | Easily scalable |

The direct method is preferred for large-scale synthesis due to reduced purification steps.

Applications in Peptide Synthesis

The compound serves as a building block in SPPS, where:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, forming corresponding carbonyl compounds.

Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include oxidized carbonyl compounds, reduced alcohols, and substituted derivatives with various functional groups .

Scientific Research Applications

Structural Features

The compound features two protective groups: allyloxycarbonyl and tert-butoxycarbonyl. These groups are crucial for protecting the amino functionalities during chemical reactions, allowing for selective deprotection under mild conditions. This dual protection enhances the compound's utility in multi-step organic synthesis.

Applications in Organic Synthesis

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate serves as a versatile building block in organic chemistry. Its protective groups facilitate various reactions while preventing unwanted side reactions, making it valuable in synthesizing complex molecules.

Inhibition of Spermidine Synthase

One of the notable biological activities of this compound is its inhibition of spermidine synthase, an enzyme involved in polyamine biosynthesis. Research indicates that concentrations as low as 10 µM can significantly inhibit enzyme activity, leading to increased levels of spermine. This property suggests potential applications in agricultural practices aimed at enhancing crop yield through polyamine modulation.

Study Findings on Spermidine Synthase Inhibition

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Applications in Crop Management

The inhibition of spermidine synthase can be leveraged to manipulate plant growth and development, potentially improving agricultural outcomes by optimizing polyamine levels within plant tissues.

Environmental Monitoring Applications

Dicyclohexylamine has also been explored for its utility in environmental monitoring. Notably, it has been incorporated into sensor designs for detecting explosives such as trinitrotoluene (TNT). These sensors demonstrated high sensitivity and specificity, with a detection limit as low as 0.5 ppb, making them suitable for field applications related to security and safety.

Development of TNT Sensors

The sensors utilizing dicyclohexylamine exhibited:

- High Sensitivity : Capable of detecting TNT at very low concentrations.

- Field Applicability : Suitable for real-world monitoring scenarios.

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate primarily involves its role as a protecting group. The allyloxycarbonyl and tert-butoxycarbonyl groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These groups can be selectively removed under mild conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Structural Variants

Table 1: Structural Differences and Similarities

Key Observations :

- Stereochemistry : The R-isomer (e.g., BD33222) may exhibit altered crystallinity and solubility compared to the S-isomer .

- Protecting Groups: Alloc (allyloxycarbonyl): Removed under mild conditions (e.g., Pd catalysis), ideal for orthogonal deprotection . Z (benzyloxycarbonyl): Requires hydrogenolysis or strong acids, limiting compatibility with acid-sensitive substrates .

- Backbone Length: Shorter chains (e.g., propanoate in ) reduce steric hindrance but limit applications in longer peptide sequences.

Reactivity Insights :

- The Boc group is stable under basic conditions but cleaved with trifluoroacetic acid (TFA) .

- Alloc deprotection avoids harsh acids, making the target compound preferable for multi-step syntheses .

Physicochemical Properties

Table 3: Physical Data Comparison

Critical Notes:

- The DCHA counterion enhances organic solubility but adds molecular weight .

- Hydrochloride salts (e.g., ) are water-soluble but less compatible with SPPS.

Recommendations :

- Use the target compound for acid-sensitive syntheses.

- Opt for Z-group variants when hydrogenolysis is feasible .

Biological Activity

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C27H49N3O6

- Molecular Weight : Approximately 511.7 g/mol

- CAS Number : 110637-52-0

The compound exhibits a secondary amine structure with two cyclohexyl groups, contributing to its stability and reactivity compared to simpler amines.

Inhibition of Spermidine Synthase

One of the most notable biological activities of dicyclohexylamine is its role as an inhibitor of spermidine synthase, an enzyme critical in polyamine biosynthesis. This inhibition leads to increased levels of spermine while not significantly affecting the synthesis of 1-aminocyclopropane-1-carboxylate, a precursor for ethylene production in plants. This property highlights its potential use in agricultural applications aimed at manipulating plant growth and development.

Applications in Environmental Monitoring

Dicyclohexylamine has also been utilized in developing sensors for detecting explosives such as trinitrotoluene (TNT). This application underscores its versatility beyond biological systems, extending into environmental monitoring and safety.

Study on Spermidine Synthase Inhibition

In a laboratory study, dicyclohexylamine was tested for its inhibitory effects on spermidine synthase. The results indicated that concentrations as low as 10 µM could significantly inhibit enzyme activity, leading to alterations in polyamine levels within plant tissues. This study suggests potential applications in crop management strategies that aim to enhance yield through polyamine modulation.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Development of TNT Sensors

Another significant application was reported in a study focused on the development of chemical sensors. Dicyclohexylamine was incorporated into sensor designs that demonstrated high sensitivity and specificity for TNT detection. The sensors showed a detection limit of 0.5 ppb, making them suitable for field applications in security and safety.

Comparative Analysis with Similar Compounds

Dicyclohexylamine’s unique structure allows it to exhibit different biological activities compared to other amines. Below is a comparative table highlighting key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dicyclohexylamine | Secondary Amine | Dual cyclohexyl structure enhances stability |

| Cyclohexylamine | Primary Amine | Simpler structure; primarily used as an intermediate |

| Aniline | Primary Amine | Aromatic amine; used in dye manufacturing |

| N,N-Dimethylcyclohexylamine | Tertiary Amine | Contains methyl groups; used in pharmaceuticals |

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves sequential protection/deprotection steps. A general approach includes:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group at position 2 using Boc anhydride in a basic medium (e.g., DMAP/THF) .

Allyloxycarbonyl introduction : React the amino group at position 6 with allyl chloroformate under Schotten-Baumann conditions (aqueous NaOH/dichloromethane) .

Amine coupling : Use dicyclohexylcarbodiimide (DCC) or EDC/HOBt for esterification with dicyclohexylamine. Purify intermediates via flash chromatography (hexane/ethyl acetate gradients) .

Q. Key Data :

| Step | Reagent/Conditions | Yield (Reported) |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 85–92% |

| Allyloxycarbonylation | Allyl chloroformate, NaOH, DCM | 75–80% |

Q. How is this compound characterized spectroscopically?

- NMR : Confirm regiochemistry using -NMR (e.g., Boc tert-butyl protons at δ 1.4 ppm; allyloxy protons at δ 5.2–5.9 ppm) .

- GC/MS : Monitor purity (>97%) and detect side products (e.g., deprotected amines) .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess enantiomeric excess (>99% for S-configuration) .

Advanced Questions

Q. How to resolve contradictions in reaction yields during scale-up?

- Issue : Reduced yields often stem from inefficient mixing or exothermic reactions.

- Solutions :

Case Study : Scaling allyloxycarbonylation from 1g to 100g resulted in 15% yield drop. Inline FTIR revealed incomplete reagent dissolution; switching to THF/water (9:1) restored yields to 78% .

Q. What role does dicyclohexylamine play in palladium-catalyzed reactions?

Dicyclohexylamine (DCHA) acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). The amine stabilizes Pd(0) intermediates, enhancing catalytic efficiency. For example:

- Suzuki Coupling : DCHA-Pd complexes enable room-temperature coupling of aryl bromides with boronic acids (yields: 80–95%) .

- Mechanism : DCHA reduces oxidative addition barriers via electron-donating effects (DFT studies) .

Application : This compound’s allyl group can undergo Heck couplings using DCHA-Pd catalysts for peptide-drug conjugate synthesis .

Q. How to mitigate nitrosamine formation in reactions?

Q. What purification techniques optimize enantiomeric purity?

Q. Data :

| Method | Purity Achieved | Recovery |

|---|---|---|

| Chiral HPLC | >99% ee | 70–75% |

| Diastereomeric Crystallization | >98% ee | 85–90% |

Q. How to design stereochemical integrity studies?

- Circular Dichroism (CD) : Track Cotton effects at 220 nm (amide n→π* transitions) to confirm S-configuration .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethyl acetate/hexane .

Example : X-ray of the Boc-protected intermediate confirmed (S)-configuration (Cahn-Ingold-Prelog priority: R = allyloxycarbonyl > Boc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.